2-Amino-4-phenylpyridine
Overview
Description
2-Amino-4-phenylpyridine is an organic compound with the molecular formula C11H10N2 It consists of a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 4-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridine-containing compounds, have been noted for their medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
For instance, some compounds bearing a pyrazole moiety have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
It’s known that pyridine-containing compounds can influence various biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
Studies on similar compounds suggest that they may have acceptable pharmacokinetic/drug-like properties .
Result of Action
Compounds with similar structures have been noted for their potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of acetophenone oxime, an aldehyde, and malononitrile under solvent-free conditions. This one-pot synthesis yields 2-amino-4,6-diarylpyridine derivatives in good to high yields .
Another method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures. This method allows for the synthesis of 2-substituted pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Amino-4-phenylpyridine has several scientific research applications:
Materials Science:
Agriculture: Derivatives of this compound are being developed as new heterocyclic compounds with high insecticidal activity.
Comparison with Similar Compounds
2-Aminopyrimidine: Contains a six-membered ring with two nitrogen atoms at positions 1 and 3 and an amino group at position 2.
2-Amino-4-methylpyridine: Similar to 2-Amino-4-phenylpyridine but with a methyl group at the 4-position instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of a phenyl group at the 4-position, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIJCGWLQNKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069430 | |
Record name | 2-Amino-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60781-83-1 | |
Record name | 4-Phenyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60781-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060781831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinamine, 4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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